molecular formula C21H20N4O4S2 B2717930 N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899957-65-4

N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2717930
CAS RN: 899957-65-4
M. Wt: 456.54
InChI Key: ALRDQCWZRIFUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives has been successfully achieved through a multi-step process. This synthesis initiates from anthranilic acid and aryl isothiocyanates, yielding compounds with confirmed structures via IR, 1H-NMR, 13C-NMR, and HR-MS spectra (Nguyen et al., 2022).

Biological Activities and Molecular Docking Studies

A novel method for synthesizing 1,2,4-triazole-derived heterocyclic compounds has shown that these compounds exhibit significant enzyme inhibitory potentials against various enzymes, demonstrating their promise as bioactive molecules (Riaz et al., 2020).

Analgesic and Anti-inflammatory Activities

Research into the design and synthesis of quinazolinyl acetamides revealed compounds with potent analgesic and anti-inflammatory activities, with a particular compound outperforming the reference standard diclofenac sodium in efficacy, while demonstrating mild ulcerogenic potential (Alagarsamy et al., 2015).

Anticancer and Antioxidant Properties

The synthesis of nitrophenyl-group-containing heterocycles, specifically tetrahydroisoquinolines bearing a nitrophenyl group, has been explored. These compounds were tested for their anticancer and antioxidant activities, providing a novel approach to targeting cancer cells (Sayed et al., 2021).

Antimicrobial Activity

Some new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles have been synthesized and tested for their antibacterial activity against a range of bacterial strains, demonstrating the potential of these compounds in addressing bacterial infections (Singh et al., 2010).

properties

IUPAC Name

N-(4-nitrophenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c26-19(22-14-7-9-15(10-8-14)25(28)29)13-31-20-17-5-1-2-6-18(17)24(21(27)23-20)12-16-4-3-11-30-16/h3-4,7-11H,1-2,5-6,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRDQCWZRIFUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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